molecular formula C10H11BrN2S B13780808 Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- CAS No. 72239-31-7

Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-

Cat. No.: B13780808
CAS No.: 72239-31-7
M. Wt: 271.18 g/mol
InChI Key: WQZBFPFJYHBVHE-UHFFFAOYSA-N
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Description

Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and anticancer agents . The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, typically involves the reaction of 4-bromobenzylamine with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), DMF, various nucleophiles

Major Products Formed

Scientific Research Applications

Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-, is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various fields .

Properties

CAS No.

72239-31-7

Molecular Formula

C10H11BrN2S

Molecular Weight

271.18 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C10H11BrN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13)

InChI Key

WQZBFPFJYHBVHE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NCC2=CC=C(C=C2)Br

Origin of Product

United States

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